N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further substituted with a chloro and methyl group on the phenyl ring. The compound’s unique structure imparts it with specific chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-2-methylphenylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the compound’s ability to form hydrogen bonds with active sites of enzymes contributes to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar phenyl ring substitution pattern but differs in the heterocyclic core.
N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide: Similar in the phenyl ring substitution but contains a nicotinamide moiety instead of a pyrimidine ring.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of a sulfonamide group with a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C11H10ClN3O4S |
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Molecular Weight |
315.73 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O4S/c1-6-7(12)3-2-4-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
ZWKHUCHZQKDMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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